

Spectroscopic and Synthetic Profile of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-nitrocyclohexane

Cat. No.: B1532719

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Introduction

1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4; Molecular Weight: 157.21 g/mol) is a saturated carbocyclic compound featuring a nitro functional group.[1] While this compound is cataloged, a comprehensive, publicly available dataset of its experimental spectroscopic properties is limited. This guide provides a detailed overview of its predicted spectroscopic data based on the analysis of precursor and analogous molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, serving as a foundational resource for researchers. The presence of the gem-dimethyl group at the C-1 position offers a fixed point for conformational studies of the C-4 nitro group.[1]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for **1,1-Dimethyl-4-nitrocyclohexane**. These predictions are derived from the known spectral data of **1,1-dimethylcyclohexane** and nitrocyclohexane.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted for a solution in CDCl3.



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
CH₃ (C1)	~ 0.9 - 1.1	Singlet	6H
CH ₂ (C2, C6 - axial)	~ 1.2 - 1.4	Multiplet	2H
CH ₂ (C2, C6 - equatorial)	~ 1.5 - 1.7	Multiplet	2H
CH ₂ (C3, C5 - axial)	~ 1.8 - 2.0	Multiplet	2H
CH ₂ (C3, C5 - equatorial)	~ 2.2 - 2.4	Multiplet	2H
CH (C4)	~ 4.3 - 4.5	Multiplet	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted for a solution in CDCl₃.

Carbon Atom	Predicted Chemical Shift (ppm)	
C1	~ 30 - 35	
C2, C6	~ 35 - 40	
C3, C5	~ 25 - 30	
C4	~ 80 - 85	
СН3	~ 25 - 30	

Table 3: Expected Infrared (IR) Spectroscopy Data



Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-O (asymmetric stretch)	~ 1550 - 1530	Strong
N-O (symmetric stretch)	~ 1380 - 1360	Strong
C-H (sp³ stretch)	~ 2950 - 2850	Strong
C-H (bend)	~ 1470 - 1450	Medium

Table 4: Expected Mass Spectrometry (MS) Data

Based on Electron Ionization (EI).

m/z	Proposed Fragment	Notes
157	[M]+	Molecular Ion
142	[M - CH ₃]+	Loss of a methyl radical
111	[M - NO ₂] ⁺	Loss of the nitro group
97	[C7H13] ⁺	Further fragmentation
83	[C ₆ H ₁₁] ⁺	Cyclohexyl ring fragment
55	[C ₄ H ₇]+	Further fragmentation

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **1,1-Dimethyl- 4-nitrocyclohexane** are provided below.

Synthesis Protocol: Nitration of 1,1-Dimethylcyclohexane

This protocol describes a plausible method for the synthesis of **1,1-Dimethyl-4- nitrocyclohexane** via the nitration of **1,1-dimethylcyclohexane**.[1]



- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,1-dimethylcyclohexane and a suitable solvent such as dichloromethane.
- Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a 1:1 ratio, keeping the mixture in an ice bath to control the temperature.
- Reaction: Cool the flask containing the 1,1-dimethylcyclohexane solution in an ice bath.
 Slowly add the nitrating mixture dropwise from the dropping funnel with vigorous stirring.
 Maintain the reaction temperature below 10°C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and water. Separate the organic layer.
- Neutralization and Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product using
 column chromatography on silica gel with a hexane/ethyl acetate gradient to obtain pure 1,1Dimethyl-4-nitrocyclohexane.

Spectroscopic Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the spectra to determine chemical shifts, coupling constants, and integrations.
- Infrared (IR) Spectroscopy:



- Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
- Identify the characteristic absorption bands, particularly for the nitro group and C-H bonds.
- Mass Spectrometry (MS):
 - Introduce a diluted sample of the product into a mass spectrometer, typically using a GC-MS system for separation and analysis.
 - Use Electron Ionization (EI) at 70 eV.
 - Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

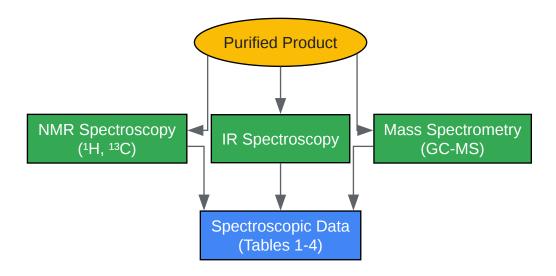
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of **1,1-Dimethyl-4-nitrocyclohexane**.



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Caption: Synthetic pathway for **1,1-Dimethyl-4-nitrocyclohexane**.





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Caption: Workflow for spectroscopic analysis.

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References

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